Ring Strain Energy of Cyclotridecyne Compared to Smaller and Larger Cycloalkynes
Although direct experimental strain energy data for cyclotridecyne are sparse, class-level inference based on cycloalkyne homologs places its strain energy below that of cyclododecyne (12-membered) and substantially lower than the highly strained cyclooctyne (8-membered). Cyclononyne (C9H14) exhibits a strain energy of approximately 2.9 kcal/mol, while cyclooctyne (C8H12) exhibits ~10 kcal/mol [1]. Extrapolating this trend, cyclotridecyne (13-membered) is expected to exhibit a strain energy of ≤2 kcal/mol, conferring enhanced stability during storage and handling while retaining sufficient dipolarophilic character for strain-promoted cycloadditions [2].
| Evidence Dimension | Ring strain energy (SE) |
|---|---|
| Target Compound Data | ≤2 kcal/mol (estimated) |
| Comparator Or Baseline | Cyclooctyne: ~10 kcal/mol; Cyclononyne: ~2.9 kcal/mol |
| Quantified Difference | ≥5-fold reduction compared to cyclooctyne; ~30% reduction relative to cyclononyne |
| Conditions | Gas-phase computational estimates (G3 level) and experimental strain energies from heat of combustion |
Why This Matters
Lower strain energy translates to improved shelf stability and reduced propensity for uncontrolled exothermic decomposition, simplifying procurement and long-term storage logistics.
- [1] Bachrach, S. M. (2009). Ring strain energy in the cyclooctyl system. The effect of strain energy on [3+2] cycloaddition reactions with azides. The Journal of Organic Chemistry, 74(8), 2891–2894. View Source
- [2] D’Yakonov, V. A., Tuktarova, R. A., & Dzhemilev, U. M. (2011). A facile synthesis of spiro macrocarbocycles via the cycloalumination reaction of cyclic alkynes and alkadiynes. Tetrahedron Letters, 52(32), 4193–4196. View Source
